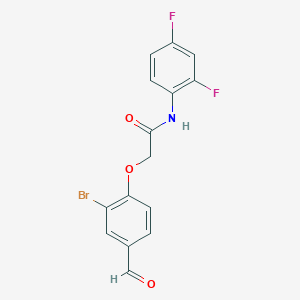

![molecular formula C15H12ClFN2O4 B2634538 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide CAS No. 1105209-81-1](/img/structure/B2634538.png)

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide” is a chemical compound with the molecular weight of 231.65 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Synthesis Techniques :

- Wang Da-hui (2010) demonstrated the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, a related compound, through acylation and nitration reactions, providing insights into the reaction mechanisms and kinetics (Wang Da-hui, 2010).

- Defeng Xu et al. (2013) outlined a synthesis process for 4-amino-2-fluoro-N-methyl-benzamide, offering a concise method with high yields (Defeng Xu, Xingzhu Xu, Zhiling Zhu, 2013).

Chemical Analysis and Characterization :

- S. Saeed et al. (2013) synthesized and characterized a nickel(II) complex of a similar compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, using various spectroscopic methods. This study highlights the potential for creating metal complexes (S. Saeed, N. Rashid, R. Hussain, J. Jasinski, A. C. Keeley, S. Khan, 2013).

Potential Pharmacological Applications :

- I. Sych et al. (2018) developed quality control methods for a promising anticonvulsant, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity. This research underscores the medicinal potential of nitrobenzamide derivatives (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, L. Perekhoda, 2018).

Industrial and Environmental Applications :

- Jiangfeng Guo et al. (2004) studied the adsorption, desorption, and mobility of fomesafen, a compound related to 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide, in Chinese soils. This research is crucial for understanding the environmental impact of such compounds (Jiangfeng Guo, Guonian Zhu, Jian-jun Shi, Jin-he Sun, 2004).

Studies in Molecular Chemistry :

- C. Rhee et al. (1995) developed fluorinated o-aminophenol derivatives for intracellular pH measurement, showcasing the versatility of such compounds in biochemical applications (C. Rhee, L. Levy, R. London, 1995).

作用機序

Target of Action

The primary target of the compound 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the heme and chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a highly photodynamic compound .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway. The inhibition of Protox by 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide leads to the accumulation of protoporphyrin IX . This compound, when exposed to light, produces reactive oxygen species that cause lipid peroxidation, protein oxidation, and DNA damage, leading to cell death .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the system .

Result of Action

The molecular and cellular effects of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide’s action include the disruption of heme and chlorophyll biosynthesis, leading to the accumulation of protoporphyrin IX . This accumulation results in the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as temperature, pH, and presence of other chemicals can also affect the compound’s stability and efficacy .

特性

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4/c16-14-9-11(19(21)22)3-6-13(14)15(20)18-7-8-23-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSNGNPMDMLRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2634457.png)

![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)